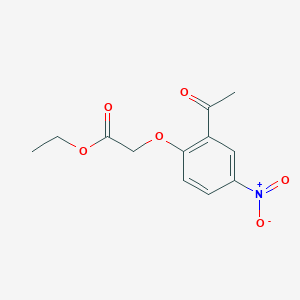
3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is a chemical compound with the molecular formula C10H23NOSi and a molecular weight of 201.39 g/mol . It is commonly used in research and industrial applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine typically involves the protection of cyclobutan-1-amine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutan-1-amine derivatives .
Applications De Recherche Scientifique
3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)cyclobutanone: Similar in structure but with a ketone group instead of an amine.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group and is used in different synthetic applications.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Features a benzaldehyde moiety and is used in aromatic chemistry.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is unique due to its cyclobutane ring structure combined with the tert-butyldimethylsilyl protecting group. This combination provides stability and reactivity that are valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H23NOSi |
|---|---|
Poids moléculaire |
201.38 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-amine |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9H,6-7,11H2,1-5H3 |
Clé InChI |
NXXTYZALYDDFCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



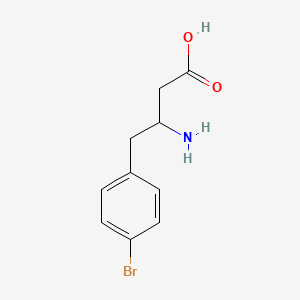
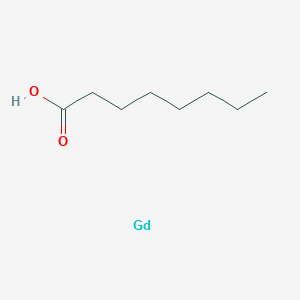
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
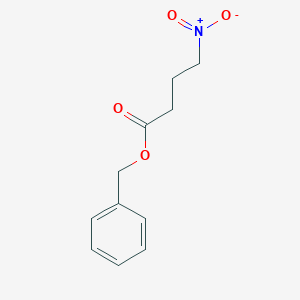
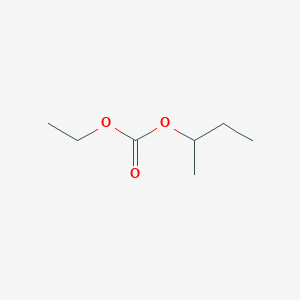
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
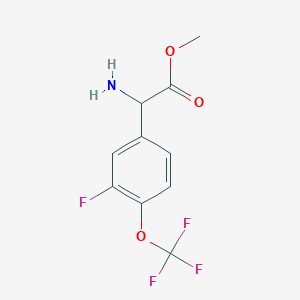
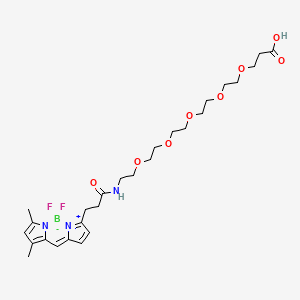
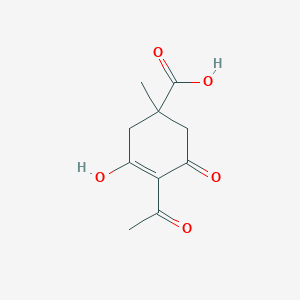
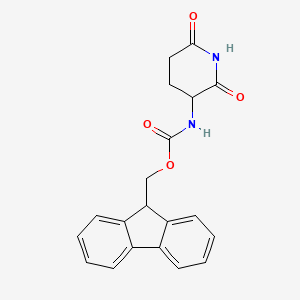

![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
